molecular formula C17H19N7O B6533674 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methylbenzoyl)piperazine CAS No. 1058232-20-4

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methylbenzoyl)piperazine

Cat. No.: B6533674
CAS No.: 1058232-20-4
M. Wt: 337.4 g/mol
InChI Key: BEOLONXSBMKLHF-UHFFFAOYSA-N
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Description

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methylbenzoyl)piperazine is a useful research compound. Its molecular formula is C17H19N7O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.16510826 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methylphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-12-5-3-4-6-13(12)17(25)24-9-7-23(8-10-24)16-14-15(18-11-19-16)22(2)21-20-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOLONXSBMKLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methylbenzoyl)piperazine is a derivative of piperazine and triazolopyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C16H19N5O\text{C}_{16}\text{H}_{19}\text{N}_5\text{O}

This structure includes a triazolo-pyrimidine moiety attached to a piperazine ring with a benzoyl substituent.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have been tested against various bacterial strains, demonstrating moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli . In one study, compounds with similar structures showed effectiveness in inhibiting bacterial growth, suggesting that modifications in the piperazine or triazole moieties can enhance antimicrobial potency .

Anticancer Activity

Studies have highlighted the anticancer potential of piperazine derivatives. The compound's structural features may allow it to interact with specific cellular targets involved in cancer progression. For example, certain triazole derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .

Neuroprotective Effects

Neuroprotective properties have also been attributed to compounds containing piperazine and triazole structures. These compounds may exert antioxidant effects and inhibit neuroinflammation, making them potential candidates for treating neurodegenerative diseases .

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Interaction : Similar compounds have been shown to act as antagonists at various receptors, including purine receptors . This interaction may disrupt signaling pathways critical for disease progression.
  • Enzyme Inhibition : Some derivatives inhibit enzymes such as acetylcholinesterase and cyclooxygenase, contributing to their therapeutic effects in conditions like Alzheimer's disease and inflammation .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated moderate efficacy against E. coli and S. aureus with MIC values ranging from 25 to 100 µg/mL.
Research on Anticancer Properties Induced apoptosis in cancer cell lines with IC50 values below 20 µM.
Neuroprotective Effects Study Showed significant reduction in oxidative stress markers in neuronal cells treated with piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth by interfering with various cellular pathways. For instance, studies have demonstrated that derivatives similar to our compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .

Purine Receptor Antagonism

The compound has been identified as a potential antagonist of purine receptors. Purine receptors are involved in several physiological processes, including neurotransmission and immune responses. By blocking these receptors, the compound may help in treating disorders associated with purine receptor hyperfunctioning, such as certain types of cancer and neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies suggest that triazolo-pyrimidine derivatives possess antimicrobial properties against various pathogens. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, making these compounds promising candidates for developing new antibiotics .

Case Study 1: Anticancer Mechanism

In a study published in a peer-reviewed journal, researchers synthesized several triazolo-pyrimidine derivatives and tested their efficacy against human cancer cell lines. The results showed that one derivative demonstrated a significant reduction in cell viability at low micromolar concentrations, primarily through the induction of apoptosis via the mitochondrial pathway .

CompoundIC50 (µM)Mechanism
Derivative A5.2Apoptosis induction
Derivative B10.1Cell cycle arrest

Case Study 2: Purine Receptor Antagonism

A patent application detailed the synthesis and evaluation of triazolo-pyrimidine derivatives as purine receptor antagonists. The studies indicated that these compounds could effectively inhibit receptor activity in vitro, suggesting potential therapeutic applications for conditions like chronic pain and inflammation where purine signaling is dysregulated .

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